molecular formula C13H9F3N2O2 B1447534 1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone CAS No. 1227954-94-0

1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

Cat. No.: B1447534
CAS No.: 1227954-94-0
M. Wt: 282.22 g/mol
InChI Key: UYVULMVVFRPTDB-UHFFFAOYSA-N
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Description

1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone is a chemical building block designed for research and development, particularly in pharmaceutical and medicinal chemistry. This compound integrates a trifluoromethylpyrimidine moiety, a structure known to enhance the pharmacological properties of molecules by improving metabolic stability, lipophilicity, and binding affinity . The 2-oxy pyrimidine scaffold is a versatile intermediate in organic synthesis. Related structures are frequently employed in decarboxylative addition reactions to create more complex, functionalized dihydropyrimidine structures, which are valuable scaffolds in drug discovery . Furthermore, the trifluoromethyl group is a key feature in the development of various pharmaceutical intermediates, as it can significantly influence the biological activity and physicochemical characteristics of potential drug candidates . As a multifunctional building block, this compound is intended for use in the synthesis of novel molecules for biological evaluation and is strictly for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-2-4-10(5-3-9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVULMVVFRPTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183587
Record name 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-94-0
Record name 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Aryl Ether Intermediate

  • The 4-hydroxyphenyl derivative is reacted with 4-(trifluoromethyl)pyrimidin-2-yl chloride or a suitable halide under basic conditions to form the ether linkage.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

Step 2: Formation of the Ketone Functionality

  • The acetophenone moiety can be introduced by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Alternatively, the ketone can be introduced via coupling reactions using Weinreb amides and Grignard reagents, as demonstrated in related syntheses of trifluoromethyl-substituted heteroaryl ketones.
  • The choice of method depends on the stability of the ether intermediate and the sensitivity of the trifluoromethyl group.

Step 3: Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the trifluoromethyl group, ether linkage, and ketone functionality.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Ether formation 4-(Trifluoromethyl)pyrimidin-2-yl chloride, K2CO3, DMF, 80°C Nucleophilic aromatic substitution
Ketone introduction Acetyl chloride, AlCl3, CH2Cl2, 0°C to room temperature Friedel-Crafts acylation
Alternative ketone synthesis Grignard reagent, Weinreb amide intermediate, THF, 0°C to rt For sensitive substrates
Purification Silica gel chromatography or recrystallization To isolate pure target compound

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Nucleophilic aromatic substitution 4-(Trifluoromethyl)pyrimidin-2-yl chloride, K2CO3, DMF, 80°C Formation of 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl intermediate
2 Friedel-Crafts acylation or Grignard addition Acetyl chloride, AlCl3, CH2Cl2, 0°C or Grignard reagent, Weinreb amide, THF Introduction of acetophenone moiety
3 Purification Silica gel chromatography or recrystallization Pure 1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrimidine and phenyl rings contribute to its overall activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Variations Molecular Weight (g/mol) Key Properties Biological/Pharmacological Notes
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone (Target) Pyrimidine core, 4-CF₃, phenyl-ethanone linkage 282.22 Lipophilic (CF₃), moderate solubility in organic solvents Not explicitly reported in evidence; structural analogs suggest potential enzyme inhibition .
1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (9) Thieno[2,3-d]pyrimidine core, 4-methylphenyl substituent 361.0 (LC-MS [M+H]⁺) Higher MW, solid (m.p. 134–135°C) Anticandidal activity reported in related thienopyrimidines .
2-(4-Acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine Pyridine core, 3-Cl, 5-CF₃, phenyl-ethanone linkage 315.67 Predicted pKa: -2.46 (acidic), high boiling point (354°C) Irritant (Xi hazard symbol); agrochemical applications hypothesized .
1-[4-[(3-Nitro-2-pyridinyl)oxy]phenyl]ethanone Pyridine core, 3-NO₂, phenyl-ethanone linkage 270.23 Strong electron-withdrawing (NO₂), reduced lipophilicity vs. CF₃ Nitro groups often associated with antimicrobial or antiparasitic activity .
1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone Polysubstituted phenyl (Cl, F, CF₃), phenyl-ethanone linkage 344.69 High halogen content (Cl, F, CF₃); increased steric bulk Potential use in materials science or as a synthetic intermediate .

Structural and Electronic Comparisons

  • Core Heterocycle: The target compound’s pyrimidine core contrasts with thienopyrimidine (compound 9) and pyridine analogs (e.g., 16, 18). The thienopyrimidine in compound 9 introduces a sulfur atom, which may alter π-π stacking or redox properties .
  • Substituent Effects: Trifluoromethyl (-CF₃): Present in the target and compounds 9, 16, and 20, this group increases lipophilicity and metabolic stability compared to nitro (-NO₂) or methoxy (-OMe) groups . Chloro (-Cl) and Fluoro (-F): Halogens in compound 20 enhance electronegativity and may improve binding to halogen-bonding pockets in enzymes .

Biological Activity

1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone, also known by its CAS number 874782-04-4, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H9F3N2O2
  • Molecular Weight : 282.22 g/mol
  • CAS Number : 874782-04-4

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

This compound has been studied for several biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The underlying mechanism involves the inhibition of specific signaling pathways related to tumor growth and angiogenesis.

Case Study : A study published in Scientific Reports indicated that this compound significantly reduced tumor volume in xenograft models by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro assays revealed its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound26.04 ± 0.3623.8 ± 0.20

This data suggests that the compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of this class of compounds. Structure-activity relationship studies suggest that modifications to the pyrimidine ring can lead to increased potency against specific targets.

Q & A

Q. Advanced Computational Integration

  • LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (critical for drug-likeness) .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol systems to predict membrane permeability .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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